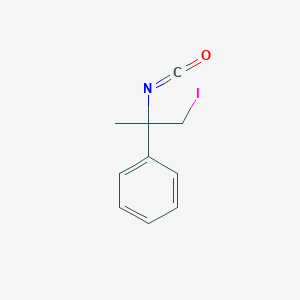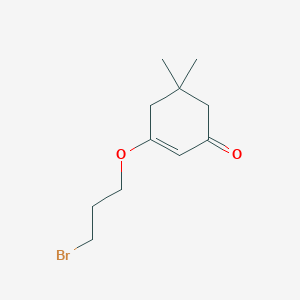
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a bromopropoxy group attached to a dimethylcyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3-bromopropanol with a suitable cyclohexene derivative under controlled conditions. One common method involves the use of imidazole as a catalyst and dichloromethane as a solvent. The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid.
Aplicaciones Científicas De Investigación
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(2-(2-Bromoethoxy)phenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2-(4-Bromopropoxy)phenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2-(5-Bromopropoxy)phenyl)-3-phenylprop-2-en-1-one
Uniqueness
3-(3-Bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of a dimethylcyclohexene ring and a bromopropoxy group. These features confer distinct reactivity and potential biological activity compared to other similar compounds .
Propiedades
Número CAS |
87875-54-5 |
|---|---|
Fórmula molecular |
C11H17BrO2 |
Peso molecular |
261.15 g/mol |
Nombre IUPAC |
3-(3-bromopropoxy)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17BrO2/c1-11(2)7-9(13)6-10(8-11)14-5-3-4-12/h6H,3-5,7-8H2,1-2H3 |
Clave InChI |
HAAFBNVWCLFAGM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=O)C1)OCCCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


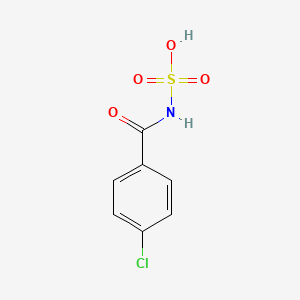
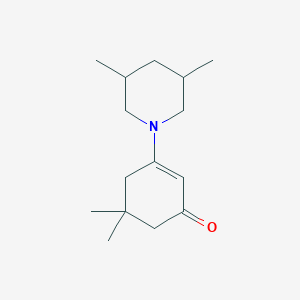

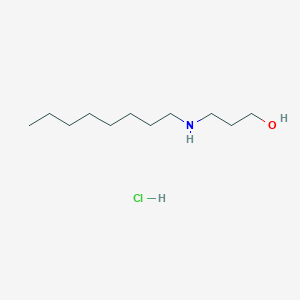

![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)

![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
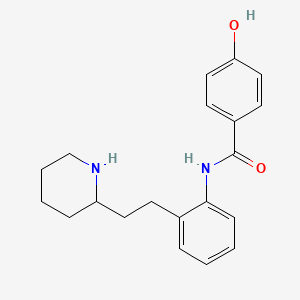
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
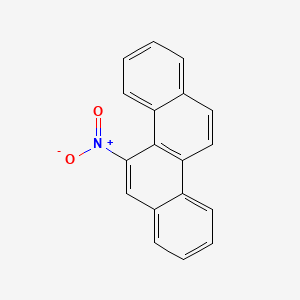
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
